molecular formula C8H15N B057816 2-(1-Cyclohexenyl)ethylamine CAS No. 3399-73-3

2-(1-Cyclohexenyl)ethylamine

Cat. No.: B057816
CAS No.: 3399-73-3
M. Wt: 125.21 g/mol
InChI Key: IUDMXOOVKMKODN-UHFFFAOYSA-N
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Description

N6,N6-Dimethyladenosine is a modified nucleoside found in various RNA species. It is characterized by the presence of two methyl groups attached to the nitrogen atom at the sixth position of the adenine base. This compound plays a significant role in the regulation of RNA function and has been identified in both prokaryotic and eukaryotic organisms .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N6,N6-Dimethyladenosine typically involves the methylation of adenosine. One common method includes the use of methyl iodide in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide at elevated temperatures .

Industrial Production Methods: Industrial production of N6,N6-Dimethyladenosine may involve enzymatic methods where specific methyltransferases catalyze the methylation of adenosine. These enzymes are often derived from microbial sources and are used under controlled conditions to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions: N6,N6-Dimethyladenosine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N6-methyladenosine, while substitution reactions can produce various substituted adenosine derivatives .

Scientific Research Applications

N6,N6-Dimethyladenosine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: N6,N6-Dimethyladenosine is unique due to the presence of two methyl groups at the sixth position, which provides distinct structural and functional properties compared to other methylated adenosines. This dual methylation can lead to different biological effects and regulatory mechanisms .

Properties

IUPAC Name

2-(cyclohexen-1-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N/c9-7-6-8-4-2-1-3-5-8/h4H,1-3,5-7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUDMXOOVKMKODN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1063011
Record name 1-Cyclohexene-1-ethanamine
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Molecular Weight

125.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3399-73-3
Record name 1-Cyclohexene-1-ethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3399-73-3
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclohexylethylamine
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Record name 2-(1-Cyclohexenyl)ethylamine
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Record name 1-Cyclohexene-1-ethanamine
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Record name 1-Cyclohexene-1-ethanamine
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Record name Cyclohex-1-ene-1-ethylamine
Source European Chemicals Agency (ECHA)
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Record name CYCLOHEXENYLETHYLAMINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of the allylic moiety in 2-(1-Cyclohexenyl)ethylamine for its interaction with DBM?

A: The allylic moiety in CyHEA plays a crucial role in both its substrate activity and its inhibitory effect on DBM. [] The presence of the allylic hydrogen allows for its abstraction by DBM, leading to the formation of the reactive allylic radical intermediate. This radical is responsible for both the formation of the hydroxylated product and the mechanism-based inactivation of the enzyme. [] Acyclic, non-conjugated olefinic analogues show significantly lower substrate activity and inhibitory potential, highlighting the importance of the cyclic structure and the conjugated double bond in CyHEA for its interaction with DBM. []

Q2: What spectroscopic data are available for this compound?

A2: Several spectroscopic techniques have been used to characterize this compound. These include:

  • NMR Spectroscopy: Both proton and carbon NMR data, including one-bond JCH coupling constants, have been reported. [, ] Nitrogen NMR data, including chemical shifts, have also been experimentally determined and calculated using density functional theory (DFT) methods. []
  • FT-IR Spectroscopy: Experimental FT-IR data for CyHEA have been obtained and analyzed. [] Additionally, FT-IR spectroscopy has been used to investigate CyHEA complexes with transition metals like nickel and cobalt. [, , ]

Q3: Have there been any computational studies on this compound?

A: Yes, computational chemistry methods have been employed to study CyHEA. DFT calculations, specifically using the B3LYP functional with the 6-311++G(d,p) basis set, have successfully predicted NMR parameters like the nitrogen chemical shift and JCH coupling constants, demonstrating good agreement with experimental results. []

Q4: What are the potential applications of this compound?

A: this compound is recognized as a key intermediate in the synthesis of morphinans, a class of compounds with significant pharmacological activity, including analgesic and antitussive properties. [] Therefore, research on efficient synthesis of CyHEA, such as the reported five-step continuous flow synthesis, is crucial for developing new and improved routes to these valuable pharmaceuticals. []

Q5: Can you provide information on the structure-activity relationship (SAR) of this compound?

A: While detailed SAR studies specifically for CyHEA are limited in the provided research, the interaction with DBM provides some insights. [] The cyclic structure and conjugated double bond are essential for both substrate activity and mechanism-based inhibition. [] Modifications affecting these features are likely to significantly impact its interaction with DBM. Further research is needed to comprehensively understand the impact of structural changes on other biological activities of CyHEA.

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